3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide
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Overview
Description
3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a dimethylamino group, two phenyl groups, and a carbothioamide group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The aromatic rings and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyrazole ring.
Scientific Research Applications
3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-1-arylpropenones: These compounds share the dimethylamino group and are used in similar applications, such as dye synthesis and antimicrobial research.
Dimethylaminoquinolines: These compounds have similar structural features and are studied for their medicinal properties.
Uniqueness
3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research.
Biological Activity
3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide is a compound belonging to the pyrazole class, characterized by its unique structure that includes a dimethylamino group, two phenyl groups, and a carbothioamide functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the efficacy of various pyrazole compounds against different microbial strains, suggesting that modifications in their chemical structure can enhance their activity .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. For instance, derivatives of pyrazoles have shown cytotoxic effects against several cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .
Case Study:
A study evaluated the cytotoxicity of various pyrazole derivatives on mammalian cells using Vero cell lines. The results indicated that certain derivatives had low toxicity levels with CC50 values exceeding 500 µM, while others showed significant activity against trypomastigote forms of Trypanosoma cruzi, with IC50 values around 34.54 ± 8.32 µM .
Anti-inflammatory Activity
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Recent studies have reported that certain pyrazole derivatives act as selective COX-2 inhibitors, showcasing promising results in reducing inflammation compared to standard anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. For example, modifications in substituents on the pyrazole ring can significantly influence their efficacy against specific targets such as cysteine proteases involved in T. cruzi infections .
Compound | IC50 (µM) | Activity |
---|---|---|
This compound | 34.54 ± 8.32 | Antitrypanosomal activity |
Pyrazole Derivative A | <100 | Anticancer activity |
Pyrazole Derivative B | >500 | Low toxicity |
The biological effects of this compound are attributed to its interactions at the molecular level. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with target proteins, while the carbothioamide group can form covalent bonds with nucleophilic sites on enzymes or proteins .
Properties
IUPAC Name |
3-(dimethylamino)-N,4-diphenylpyrazole-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-21(2)17-16(14-9-5-3-6-10-14)13-22(20-17)18(23)19-15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHIEWDUGQDXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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